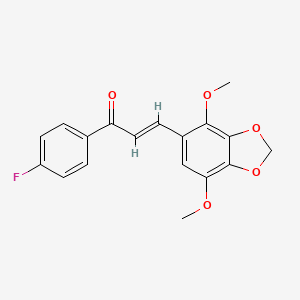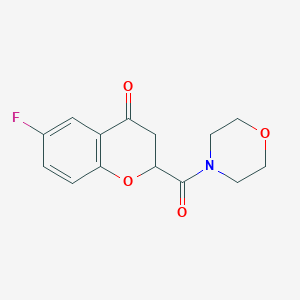![molecular formula C13H11BrN6OS B11470230 6-bromo-2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11470230.png)
6-bromo-2-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブロモ-2-{[(4,6-ジアミノピリミジン-2-イル)スルファニル]メチル}キナゾリン-4(3H)-オン: は、複雑な構造を持つ複素環式有機化合物です。この構造を分解してみましょう。
キナゾリン-4(3H)-オン: このコア構造は、キナゾリン環と環状ケトン(4(3H)-オン)基が融合したものです。
6-ブロモ: 臭素原子はキナゾリン環の6位に結合しています。
{(4,6-ジアミノピリミジン-2-イル)スルファニル}メチル: この側鎖は、硫黄原子を介してキナゾリン環に結合したピリミジン環(4位と6位にアミノ基を持つ)を含んでいます。
2. 製法
合成経路:: この化合物にはいくつかの合成経路が存在します。一般的なアプローチの1つは、6-ブロモ-2-アミノベンズアルデヒドと4,6-ジアミノピリミジンのような適切な前駆体を縮合させ、続いて環化させてキナゾリン-4(3H)-オン環を形成する方法です。
反応条件:: この反応は通常、適切な溶媒(例えば、エタノールまたはジメチルスルホキシド)と酸触媒(例えば、酢酸)を用いて還流条件下で行われます。単離と精製工程により最終生成物が得られます。
工業生産:: 工業規模での製造方法は異なる場合がありますが、上記の合成経路は大型製造に適応できます。
3. 化学反応解析
反応性::求電子置換反応: キナゾリン環のC-5原子は求電子置換反応を起こすことができます。
求核置換反応: C-2原子は求核置換反応を受けやすいです。
臭素化: 臭素またはN-ブロモスクシンイミド(NBS)を有機溶媒中で使用します。
環化: 酸性条件(例えば、酢酸)は環化を促進します。
単離: 濾過、再結晶化、クロマトグラフィー。
4. 科学研究への応用
この化合物は、様々な分野で応用されています。
医学: 抗腫瘍剤や細胞毒性薬としての可能性を調査します。
化学: その反応性と誘導体を調べます。
生物学: 細胞プロセスへの影響を調べます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors
Formation of Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of Pyrimidine Moiety: The final step involves the coupling of the brominated quinazolinone with 4,6-diaminopyrimidine under nucleophilic substitution conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrimidine moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
正確な機序は現在も研究中の分野です。分子標的(例えば、酵素、受容体)との相互作用と細胞経路の調節に関与していると考えられます。
類似化合物との比較
Similar Compounds
2-Bromo-6-methylpyridine: Shares the bromopyridine moiety but lacks the quinazolinone core.
2-Amino-6-bromopyridine: Contains the bromopyridine structure but differs in the attached functional groups.
4,6-Diaminopyrimidine: Similar pyrimidine moiety but without the quinazolinone structure.
Uniqueness
6-BROMO-2-{[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a bromine atom, and a pyrimidine moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H11BrN6OS |
|---|---|
分子量 |
379.24 g/mol |
IUPAC名 |
6-bromo-2-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H11BrN6OS/c14-6-1-2-8-7(3-6)12(21)20-11(17-8)5-22-13-18-9(15)4-10(16)19-13/h1-4H,5H2,(H,17,20,21)(H4,15,16,18,19) |
InChIキー |
VRARHYRJAKYFBA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CSC3=NC(=CC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate](/img/structure/B11470149.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11470160.png)
![diethyl (3Z)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-4-oxohexanedioate](/img/structure/B11470166.png)
![5-Chloro-11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11470174.png)
![7-(2-Fluorophenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470179.png)
![Methyl 6-[(cyclohexylamino)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11470186.png)
![7-(3-methoxyphenyl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11470187.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)phenoxy]acetamide](/img/structure/B11470192.png)
![2-(1H-indol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11470193.png)
![1,3,5-Triazine-2(1H)-thione, 1-(4-fluorophenyl)tetrahydro-5-[(4-methoxyphenyl)methyl]-](/img/structure/B11470203.png)
![3,10-dithiophen-2-yl-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B11470213.png)

![5-[(4-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11470228.png)

